Acétate de cétrorèlix

Vue d'ensemble

Description

Applications De Recherche Scientifique

SB-075 diacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in studies related to hormone regulation and receptor interactions.

Medicine: Investigated for its potential therapeutic applications in conditions like endometriosis and prostate cancer.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

Target of Action

Cetrorelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptor . This receptor is responsible for controlling the release of two crucial hormones: luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which play pivotal roles in ovulation during the menstrual cycle .

Mode of Action

Cetrorelix acetate acts as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thereby controlling the release of LH and FSH in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Cetrorelix acetate is the GnRH signaling pathway . GnRH induces the production and release of LH and FSH from the gonadotrophic cells of the anterior pituitary . A positive estradiol (E2) feedback at midcycle enhances GnRH liberation, resulting in an LH surge. This surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis, and subsequently luteinization, as indicated by rising progesterone levels . Cetrorelix acetate inhibits this process by competing with natural GnRH for binding to membrane receptors on pituitary cells .

Pharmacokinetics

Cetrorelix acetate exhibits a bioavailability of 85% and a protein binding of 86% . The elimination half-life varies depending on the dose: it is approximately 62.8 hours for a 3 mg single dose , 5 hours for a 0.25 mg single dose , and 20.6 hours for multiple 0.25 mg doses . The compound is excreted in feces (5% to 10% as unchanged drug and metabolites) and urine (2% to 4% as unchanged drug) .

Result of Action

The molecular and cellular effects of Cetrorelix acetate’s action primarily involve the suppression of LH and FSH production . The effects of Cetrorelix acetate on LH and FSH are reversible after discontinuation of treatment .

Analyse Biochimique

Biochemical Properties

Cetrorelix Acetate competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner . This interaction with the GnRH receptor makes Cetrorelix Acetate a potent inhibitor of gonadotropin secretion .

Cellular Effects

Cetrorelix Acetate has significant effects on various types of cells, particularly those involved in the reproductive process. By inhibiting the release of LH and FSH, it prevents premature ovulation, allowing for better control of the menstrual cycle . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cetrorelix Acetate exerts its effects at the molecular level primarily through its binding interactions with the GnRH receptor on pituitary cells . By competing with natural GnRH for these receptors, it inhibits the activation of enzymes involved in the production and release of LH and FSH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetrorelix Acetate have been observed to change over time. For instance, a single subcutaneous injection of Cetrorelix Acetate can significantly decrease the number of pituitary membrane receptors for LH-RH in a time-dependent manner .

Dosage Effects in Animal Models

Studies in animals have indicated that Cetrorelix Acetate exerts a dose-related influence on fertility, reproductive performance, and pregnancy . No teratogenic effects occurred when the medicinal product was administered during the sensitive phase of gestation .

Metabolic Pathways

Cetrorelix Acetate is involved in the metabolic pathway of the GnRH in the pituitary gland . By binding to the GnRH receptor, it influences the metabolic flux of the hormones LH and FSH .

Transport and Distribution

Cetrorelix Acetate is administered as a subcutaneous injection, from where it is absorbed into the bloodstream and distributed throughout the body . It specifically targets the GnRH receptors on the pituitary cells .

Subcellular Localization

The primary subcellular localization of Cetrorelix Acetate is at the membrane receptors on the pituitary cells . After binding to these receptors, it may undergo internalization and subcellular translocation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du diacétate de SB-075 implique plusieurs étapes, notamment la synthèse peptidique et l'acétylation ultérieure. La synthèse peptidique est généralement réalisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS). Le produit final est ensuite purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté élevée .

Méthodes de production industrielle

La production industrielle du diacétate de SB-075 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes HPLC à grande échelle pour gérer le volume accru. La production est effectuée sous des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le diacétate de SB-075 subit principalement des réactions de substitution en raison de la présence de plusieurs groupes fonctionnels dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acyle. Les réactions sont généralement effectuées en présence d'une base telle que la triéthylamine.

Réactions d'oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en milieu acide ou basique.

Réactions de réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés alkylés ou acylés du diacétate de SB-075 .

Applications de la recherche scientifique

Le diacétate de SB-075 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Employé dans des études relatives à la régulation hormonale et aux interactions des récepteurs.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans des conditions telles que l'endométriose et le cancer de la prostate.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

Le diacétate de SB-075 agit en bloquant l'action de l'hormone de libération des gonadotrophines (GnRH) sur l'hypophyse. Cette inhibition empêche la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH), qui sont essentielles aux processus de reproduction. Les cibles moléculaires du diacétate de SB-075 sont les récepteurs de la GnRH sur l'hypophyse .

Comparaison Avec Des Composés Similaires

Composés similaires

Degarelix : Un autre antagoniste de la GnRH utilisé dans le traitement du cancer de la prostate.

Ganirelix : Un antagoniste de la GnRH utilisé dans les technologies de procréation assistée.

Elagolix : Un antagoniste non peptidique de la GnRH utilisé pour la prise en charge de l'endométriose.

Unicité du diacétate de SB-075

Le diacétate de SB-075 est unique en raison de sa forte puissance et de sa spécificité pour les récepteurs de la GnRH. Il a une valeur IC50 plus faible que celle d'autres antagonistes de la GnRH, ce qui le rend plus efficace à des concentrations plus faibles. De plus, sa forme diacétate améliore sa stabilité et sa solubilité, ce qui est avantageux pour les applications de recherche et thérapeutiques .

Propriétés

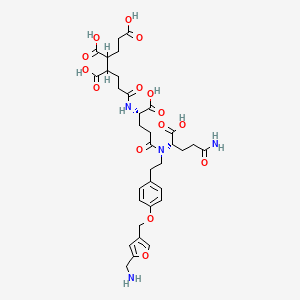

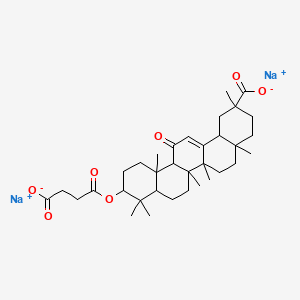

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPVYWHLQLAXFT-SMCUOGPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100ClN17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1551.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130143-01-0, 145672-81-7 | |

| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 130143-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetrorelix acetate interact with its target?

A1: Cetrorelix acetate acts as a GnRH antagonist by competitively binding to GnRH receptors in the pituitary gland. [] This binding prevents the natural GnRH from binding to its receptors. []

Q2: What are the downstream effects of cetrorelix acetate binding to GnRH receptors?

A2: By blocking GnRH receptors, cetrorelix acetate inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [] This suppression leads to a decrease in sex hormone production, primarily estrogen and testosterone. [, , , ]

Q3: Does cetrorelix acetate directly affect the ovaries?

A3: While cetrorelix acetate primarily acts on the pituitary gland, studies have shown it can also downregulate GnRH receptors in the ovaries, further contributing to its suppressive effects on sex hormone production. []

Q4: What is the molecular formula and weight of cetrorelix acetate?

A4: Cetrorelix acetate has a molecular formula of C59H88N16O13 x C2H4O2 and a molecular weight of 1413.6 g/mol. []

Q5: Are there any specific challenges related to the stability of cetrorelix acetate?

A5: Yes, cetrorelix acetate can be susceptible to degradation during storage. []

Q6: How is the stability of cetrorelix acetate formulations addressed?

A6: Research has focused on developing stable cetrorelix acetate medicinal compositions. One method involves specific cooling and freeze-drying processes using mannitol as an excipient to improve stability during long-term storage. []

Q7: What are the challenges in formulating cetrorelix acetate?

A8: Like many peptides, cetrorelix acetate poses formulation challenges due to its potential for degradation and low oral bioavailability. []

Q8: What strategies are employed to improve the stability and bioavailability of cetrorelix acetate?

A8: Research focuses on developing stable formulations for different administration routes:

- Injectable Formulations: Currently, cetrorelix acetate is primarily administered via subcutaneous injection. [, , ]

- Depot Formulations: Cetrorelix pamoate is a sustained-release formulation that allows for less frequent administration. [, ]

- Alternative Delivery Routes: Research is exploring alternative delivery systems, such as dry powder inhalation, to enhance patient comfort and compliance. []

Q9: What is the duration of action of cetrorelix acetate?

A12: The duration of action depends on the formulation. Cetrorelix acetate injections provide rapid and short-term suppression of LH and FSH. [] In contrast, the depot formulation, cetrorelix pamoate, offers sustained release and prolonged suppression. []

Q10: What are the main applications of cetrorelix acetate in assisted reproductive technology (ART)?

A10: Cetrorelix acetate is commonly used in ART to:

- Prevent premature LH surges: During controlled ovarian stimulation (COS) for in vitro fertilization (IVF), cetrorelix acetate is crucial for preventing premature ovulation, ensuring optimal oocyte retrieval. [, , , , , ]

- Manage ovarian hyperstimulation syndrome (OHSS): Cetrorelix acetate can be used to prevent or treat OHSS, a potentially serious complication of COS. [, ]

Q11: Has cetrorelix acetate demonstrated efficacy in other areas besides ART?

A11: Yes, research suggests potential applications in:

- Uterine leiomyoma: Cetrorelix acetate is being investigated as a potential treatment for uterine leiomyoma due to its ability to suppress estrogen production, a key factor in the growth of these tumors. []

- Breast cancer: Studies have explored cetrorelix acetate's potential in treating estrogen receptor-negative breast cancer, demonstrating its ability to inhibit tumor growth in xenograft models. []

Q12: Can cetrorelix acetate be used in all patients undergoing IVF?

A16: While generally safe and effective, cetrorelix acetate might not be suitable for all IVF patients. Factors such as age, ovarian reserve, and previous response to stimulation need to be considered. [, ]

Q13: Has cetrorelix acetate shown promise in treating cholestatic liver disease?

A17: Research suggests that cetrorelix acetate can reduce biliary hyperplasia and fibrosis in rat models of cholestatic liver injury. This effect is linked to its ability to suppress GnRH, which promotes cholangiocyte proliferation. []

Q14: Are there any ongoing efforts to improve the targeted delivery of cetrorelix acetate?

A19: While current formulations rely primarily on subcutaneous injection, research is exploring alternative delivery routes like dry powder inhalation to enhance patient comfort and potentially improve targeted delivery. []

Q15: What analytical methods are used to characterize and quantify cetrorelix acetate?

A15:

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, are widely used to determine cetrorelix acetate concentration in bulk and pharmaceutical formulations. These methods are validated for accuracy, precision, specificity, sensitivity, and stability. []

- Radioimmunoassay (RIA): RIA is employed to measure cetrorelix plasma concentrations. []

- Enzyme Immunoassays (EIA): EIA is used to determine serum hormone concentrations, including LH, FSH, testosterone, and progesterone, in response to cetrorelix acetate treatment. [, ]

Q16: How are analytical methods for cetrorelix acetate validated?

A16: Analytical methods for cetrorelix acetate, such as HPLC, undergo rigorous validation processes following ICH guidelines. These validations include assessments of:

- Accuracy: Measuring how close the results are to the true value. []

- Precision: Evaluating the reproducibility of results under the same conditions. []

- Specificity: Determining the method's ability to measure the target analyte in the presence of other components. []

- Sensitivity: Assessing the method's ability to detect small changes in analyte concentration. []

- **Stability: ** Evaluating the method's performance over time and under different storage conditions. []

Q17: Are there any alternatives to cetrorelix acetate in ART?

A24: Yes, GnRH agonists, like triptorelin acetate, are commonly used as an alternative for pituitary suppression during COS. [, , ] Additionally, progestin-primed ovarian stimulation (PPOS) using medroxyprogesterone acetate is emerging as a safe and effective alternative, particularly for freeze-all cycles or oocyte preservation. [, ]

Q18: What are the advantages and disadvantages of cetrorelix acetate compared to GnRH agonists?

A25:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)